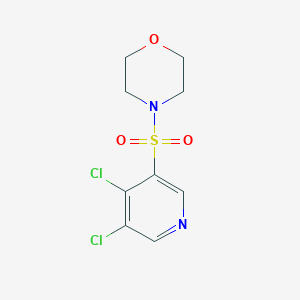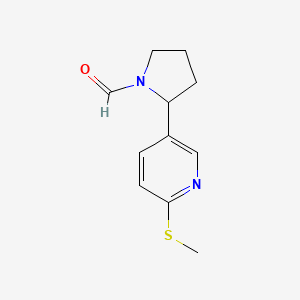
2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(6-(Méthylthio)pyridin-3-yl)pyrrolidine-1-carbaldéhyde est un composé chimique de formule moléculaire C11H14N2OS et de masse moléculaire 222,31 g/mol . Ce composé présente un cycle pyrrolidine, qui est un hétérocycle à cinq chaînons contenant de l'azote, et un cycle pyridine substitué par un groupe méthylthio en position 6 et un groupe aldéhyde en position 1.
Méthodes De Préparation
La synthèse du 2-(6-(Méthylthio)pyridin-3-yl)pyrrolidine-1-carbaldéhyde peut être réalisée selon différentes voies de synthèse. Une méthode courante implique la fonctionnalisation de cycles pyrrolidine préformés. Par exemple, en partant de la S-proline, une chloroacétylation suivie d'une amidation de son groupe carboxylate et d'une cyclisation finale peuvent conduire au dérivé pyrrolidine souhaité . Les méthodes de production industrielle peuvent impliquer des étapes similaires mais optimisées pour la synthèse à grande échelle, assurant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le 2-(6-(Méthylthio)pyridin-3-yl)pyrrolidine-1-carbaldéhyde subit plusieurs types de réactions chimiques :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit en alcool primaire en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe méthylthio peut subir des réactions de substitution nucléophile, où il peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants pour l'oxydation, les agents réducteurs pour la réduction et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools primaires et les dérivés pyrrolidine substitués.
Applications de la recherche scientifique
Le 2-(6-(Méthylthio)pyridin-3-yl)pyrrolidine-1-carbaldéhyde a diverses applications dans la recherche scientifique :
Biologie : Les caractéristiques structurelles du composé en font un outil précieux pour l'étude des interactions enzymatiques et de la liaison protéine-ligand.
Médecine : Il est utilisé dans la conception et la synthèse de candidats médicaments potentiels, en particulier ceux qui ciblent des voies biologiques spécifiques.
Mécanisme d'action
Le mécanisme par lequel le 2-(6-(Méthylthio)pyridin-3-yl)pyrrolidine-1-carbaldéhyde exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. La stéréochimie du cycle pyrrolidine et la présence du groupe aldéhyde lui permettent de se lier sélectivement à certaines protéines, influençant ainsi leur activité. Cette liaison peut moduler diverses voies biologiques, faisant du composé un candidat potentiel pour le développement de médicaments .
Applications De Recherche Scientifique
2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has various applications in scientific research:
Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Mécanisme D'action
The mechanism by which 2-(6-(Methylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the aldehyde group allow it to bind selectively to certain proteins, influencing their activity. This binding can modulate various biological pathways, making the compound a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Le 2-(6-(Méthylthio)pyridin-3-yl)pyrrolidine-1-carbaldéhyde peut être comparé à d'autres dérivés de la pyrrolidine et de la pyridine :
Pyrrolidine-2-one : Ce composé présente un cycle lactame et est connu pour son activité biologique et son utilisation dans la synthèse de médicaments.
Pyridine-3-carbaldéhyde : Comme notre composé, cette molécule présente un groupe aldéhyde sur le cycle pyridine, mais elle ne possède pas le fragment pyrrolidine, ce qui la rend moins polyvalente dans certaines applications.
Propriétés
Formule moléculaire |
C11H14N2OS |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
2-(6-methylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c1-15-11-5-4-9(7-12-11)10-3-2-6-13(10)8-14/h4-5,7-8,10H,2-3,6H2,1H3 |
Clé InChI |
CJWBSZRSVBRRNM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C=C1)C2CCCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)
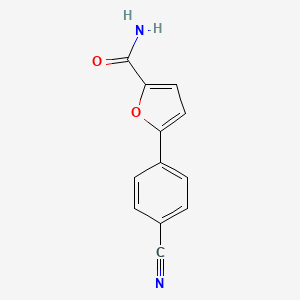

![5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11813969.png)

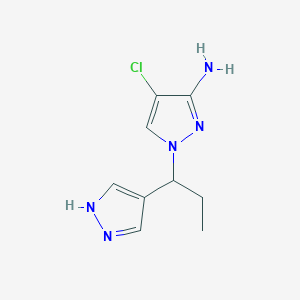
![2-(Aminomethyl)benzo[d]thiazol-6-ol](/img/structure/B11813981.png)
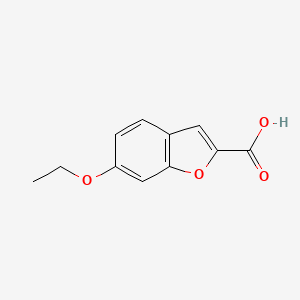


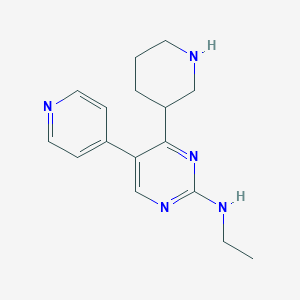
![3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11814010.png)
